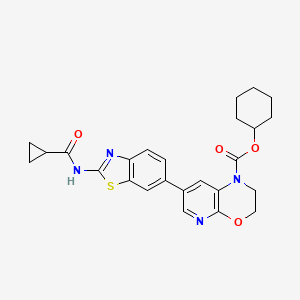

Necrosis inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26N4O4S |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

cyclohexyl 7-[2-(cyclopropanecarbonylamino)-1,3-benzothiazol-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |

InChI |

InChI=1S/C25H26N4O4S/c30-22(15-6-7-15)28-24-27-19-9-8-16(13-21(19)34-24)17-12-20-23(26-14-17)32-11-10-29(20)25(31)33-18-4-2-1-3-5-18/h8-9,12-15,18H,1-7,10-11H2,(H,27,28,30) |

InChI Key |

KGLNMAUXXADENF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)N2CCOC3=C2C=C(C=N3)C4=CC5=C(C=C4)N=C(S5)NC(=O)C6CC6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Necrosis Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The discovery of small molecule inhibitors of necroptosis has been instrumental in elucidating the underlying molecular mechanisms of this pathway and has opened new avenues for therapeutic intervention. Among these inhibitors, Necrosis Inhibitor 3 (also known as Necrostatin-3 or Nec-3) has emerged as a key tool for studying the role of Receptor-Interacting Protein Kinase 1 (RIPK1), a central kinase in the necroptosis signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, the signaling pathway it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Targeting RIPK1 Kinase

The primary molecular target of this compound is the Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a serine/threonine kinase that functions as a critical upstream regulator of the necroptosis pathway.[1] Necrostatin-3 inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to necroptotic cell death.[1]

It is important to note that while Necrostatin-3 targets the RIPK1 kinase, its mechanism of inhibition is distinct from that of the more extensively studied Necrostatin-1.[1] This distinction makes Necrostatin-3 a valuable tool for probing different aspects of RIPK1 kinase function and for developing novel therapeutic strategies.

The Necroptosis Signaling Pathway and the Role of this compound

The necroptosis pathway is initiated by various stimuli, most notably the binding of tumor necrosis factor-alpha (TNF-α) to its receptor, TNFR1. This engagement, under conditions where caspase-8 is inhibited, leads to the formation of a signaling complex known as the necrosome.

The key steps in the TNF-α-induced necroptosis pathway and the point of intervention by this compound are as follows:

-

TNFR1 Activation and Complex I Formation: Binding of TNF-α to TNFR1 recruits a series of proteins, including TRADD, TRAF2, and cIAP1/2, to form a pro-survival and pro-inflammatory complex known as Complex I.

-

Transition to Complex II (the Necrosome): In the absence of caspase-8 activity, RIPK1 dissociates from Complex I and forms the core of a cytosolic death-inducing complex called the necrosome, or Complex IIb. This complex also includes RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.

-

RIPK1 Autophosphorylation and Activation: A critical event in necrosome formation is the autophosphorylation and activation of RIPK1. This is the key step targeted by this compound.

-

RIPK3 Recruitment and Phosphorylation: Activated RIPK1 recruits RIPK3 to the necrosome through the interaction of their respective RIP homotypic interaction motifs (RHIMs). RIPK1 then phosphorylates and activates RIPK3.

-

MLKL Phosphorylation and Oligomerization: Activated RIPK3, in turn, phosphorylates MLKL.

-

Membrane Translocation and Execution of Necroptosis: Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane. These MLKL oligomers disrupt membrane integrity, leading to cell swelling, lysis, and the release of damage-associated molecular patterns (DAMPs), which further propagate inflammation.

By inhibiting the kinase activity of RIPK1, this compound prevents the initial activation of the necrosome, thereby blocking the entire downstream cascade and protecting the cell from necroptotic death.

Quantitative Data

While specific quantitative data for Necrostatin-3 is not as widely published as for other necrostatins, its analog, Necrostatin-3a (Nec-3a), has been characterized. It is important to note that these values may not be identical for Necrostatin-3 but provide a strong indication of its potency.

| Compound | Target | Assay Type | IC50 | Reference |

| Nec-3a | RIPK1 | Biochemical Assay | 0.44 µM | MedchemExpress |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of necroptosis inhibitors like this compound.

Cell-Based Necroptosis Inhibition Assay

This assay is used to determine the efficacy of an inhibitor in preventing necroptotic cell death in a cellular context.

a. Cell Lines:

-

Human colon adenocarcinoma cells (HT-29)

-

Murine fibrosarcoma cells (L929)

-

Human monocytic cells (U937)

-

FADD-deficient Jurkat T cells

b. Reagents:

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Human or murine Tumor Necrosis Factor-alpha (TNF-α)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

SMAC mimetic (e.g., BV6 or LCL161) - used in some cell lines like HT-29 to sensitize cells to TNF-α.

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a lactate dehydrogenase (LDH) release assay kit)

c. Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α and a pan-caspase inhibitor (and a SMAC mimetic if necessary). The final concentrations will need to be optimized for each cell line (e.g., for HT-29 cells: 20 ng/mL TNF-α, 250 nM SMAC mimetic, and 10.5 µM z-VAD-fmk).

-

Incubate the plate for a period sufficient to induce cell death (typically 8-24 hours).

-

Measure cell viability using a chosen reagent according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the EC50 (half-maximal effective concentration) of this compound.

In Vitro RIPK1 Kinase Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of RIPK1.

a. Reagents:

-

Recombinant human RIPK1 (kinase domain)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (at a concentration near the Km for RIPK1)

-

A suitable substrate for RIPK1 (e.g., Myelin Basic Protein, MBP)

-

This compound (dissolved in DMSO)

-

A method to detect kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or radiolabeled [γ-³²P]ATP followed by autoradiography).

b. Protocol (using ADP-Glo™ as an example):

-

In a 384-well plate, add the recombinant RIPK1 enzyme to the kinase assay buffer.

-

Add serial dilutions of this compound (or vehicle control, DMSO) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.

-

Incubate the reaction for a defined period (e.g., 1-2 hours) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.

-

Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a valuable chemical tool for the study of necroptosis. Its mechanism of action centers on the specific inhibition of the kinase activity of RIPK1, a key upstream regulator of the necroptotic pathway. By preventing the autophosphorylation and activation of RIPK1, this compound effectively blocks the formation and function of the necrosome, thereby protecting cells from this form of programmed necrosis. The distinct inhibitory mechanism of Necrostatin-3 compared to other necrostatins provides researchers with a unique means to dissect the complex role of RIPK1 in cell death and inflammation. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other novel inhibitors of necroptosis, which hold promise for the development of new therapies for a range of human diseases.

References

The Core Target of Necrosis Inhibitor 3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Necrosis inhibitor 3, also known as Necrostatin-3 (Nec-3), is a small molecule inhibitor that has garnered significant interest in the study of regulated cell death. This technical guide provides a comprehensive overview of the primary molecular target of Nec-3, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.

Primary Target: Receptor-Interacting Protein Kinase 1 (RIPK1)

The primary molecular target of this compound is Receptor-Interacting Protein Kinase 1 (RIPK1) .[1] RIPK1 is a crucial upstream kinase that plays a pivotal role in the regulation of cellular necroptosis, a programmed form of necrotic cell death.[1] Necrostatins, including Nec-3 and the more extensively studied Necrostatin-1, function as selective allosteric inhibitors of RIPK1.[1] These compounds target the kinase domain of RIPK1, stabilizing it in an inactive conformation and thereby preventing its autophosphorylation, a critical step for the initiation of the necroptotic signaling cascade.[2] While Necrostatin-1 has been shown to also inhibit indoleamine 2,3-dioxygenase (IDO), Necrostatin-3 and Necrostatin-5 are also potent inhibitors of the RIPK1 kinase step in the necroptosis pathway, albeit through distinct mechanisms.[1]

Quantitative Data: Inhibitory Potency

The inhibitory activity of Necrostatin-3 and its analogues against RIPK1-mediated necroptosis has been quantified in cellular assays. The following table summarizes the reported half-maximal effective concentrations (EC50) for the inhibition of tumor necrosis factor-alpha (TNF-α)-induced necroptosis in FADD-deficient Jurkat cells.

| Compound | Cellular EC50 (µM) for Necroptosis Inhibition |

| Necrostatin-3 | 0.58 |

| Necrostatin-5 | 0.24 |

Data sourced from Degterev et al., 2008.[3]

Signaling Pathway of TNF-α-Induced Necroptosis and Inhibition by Necrostatin-3

Necroptosis is a highly regulated signaling pathway. In the context of TNF-α stimulation, the binding of TNF-α to its receptor, TNFR1, initiates the assembly of a membrane-bound protein complex known as Complex I. This complex can initiate pro-survival signaling through NF-κB activation. However, under conditions where caspase-8 activity is inhibited, a secondary cytosolic complex, the necrosome (or Complex IIb), is formed. This complex is composed of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). The kinase activity of RIPK1 is essential for the recruitment and activation of RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, necrotic cell death.

Necrostatin-3 exerts its inhibitory effect by targeting the kinase activity of RIPK1, thereby preventing the formation and activation of the necrosome.

Experimental Protocols

In Vitro RIPK1 Kinase Assay

This assay measures the ability of Necrostatin-3 to directly inhibit the autophosphorylation of RIPK1.

Materials:

-

Recombinant human RIPK1 (e.g., GST-tagged)

-

Necrostatin-3

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

-

SDS-PAGE gels and buffers

-

Phosphorimager or appropriate detection system (e.g., anti-phospho-RIPK1 antibody for Western blot)

Procedure:

-

Prepare serial dilutions of Necrostatin-3 in DMSO.

-

In a microcentrifuge tube, combine recombinant RIPK1 with the kinase assay buffer.

-

Add the desired concentration of Necrostatin-3 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or unlabeled ATP) to a final concentration of 10-50 µM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

For radioactive assays, dry the gel and expose it to a phosphor screen. Quantify the bands corresponding to autophosphorylated RIPK1.

-

For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for phosphorylated RIPK1.

Cellular Necroptosis Assay (TNF-α-induced)

This assay assesses the potency of Necrostatin-3 in preventing necroptotic cell death in a cellular context.

Materials:

-

A cell line susceptible to necroptosis (e.g., FADD-deficient Jurkat cells, L929 cells, or HT-29 cells)

-

Cell culture medium and supplements

-

TNF-α (human or murine, depending on the cell line)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

SMAC mimetic (e.g., birinapant) - optional, can enhance necroptosis induction in some cell lines

-

Necrostatin-3

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or propidium iodide)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of Necrostatin-3 in cell culture medium.

-

Pre-treat the cells with the serial dilutions of Necrostatin-3 or vehicle control (DMSO) for 1-2 hours.

-

To induce necroptosis, add TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor (e.g., 20-50 µM z-VAD-fmk). A SMAC mimetic can also be included if necessary.

-

Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

-

Measure cell viability using your chosen method:

-

CellTiter-Glo®: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

-

MTT Assay: Add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Read the absorbance at the appropriate wavelength.

-

Propidium Iodide Staining: Stain the cells with propidium iodide and quantify the percentage of PI-positive (necrotic) cells using fluorescence microscopy or flow cytometry.

-

-

Calculate the EC50 value of Necrostatin-3 by plotting the cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. Identification of RIP1 kinase as a specific cellular target of necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Cellular Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel Necroptosis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in a multitude of human diseases, including inflammatory disorders, neurodegenerative conditions, and cancer. Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the lytic release of cellular contents, triggering a potent inflammatory response. The core signaling cascade, orchestrated by the kinases RIPK1 and RIPK3, and the pseudokinase MLKL, presents a trio of druggable targets for therapeutic intervention. This whitepaper provides an in-depth technical guide to the discovery and synthesis of novel necroptosis inhibitors, offering a comprehensive resource for researchers and drug development professionals. We delve into the intricacies of the necroptosis signaling pathway, present a comparative analysis of leading inhibitor classes with quantitative data, provide detailed experimental protocols for key assays, and visualize complex biological and logical workflows.

The Necroptosis Signaling Pathway: A Triad of Therapeutic Targets

Necroptosis is a tightly regulated cell death program initiated by various stimuli, most notably through the activation of death receptors like the tumor necrosis factor receptor 1 (TNFR1).[1][2] The canonical pathway involves a series of protein-protein interactions and post-translational modifications culminating in plasma membrane rupture. The key molecular players are Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4]

Upon TNF-α stimulation and in the absence of active caspase-8, RIPK1 is deubiquitinated and forms a complex with RIPK3, leading to the formation of the necrosome.[1] This complex facilitates the reciprocal phosphorylation and activation of RIPK1 and RIPK3.[1] Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptosis pathway.[1][5] Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[1][6]

Discovery of Novel Necroptosis Inhibitors: A Workflow

The discovery of novel necroptosis inhibitors typically follows a structured workflow, beginning with target identification and validation, followed by screening, lead optimization, and preclinical evaluation.

Classes of Necroptosis Inhibitors and Quantitative Data

Small molecule inhibitors targeting the key components of the necroptotic pathway have been developed and are broadly categorized based on their target.

RIPK1 Inhibitors

RIPK1 inhibitors are the most extensively studied class of necroptosis inhibitors. They can be classified based on their binding mode to the kinase domain.

-

Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase.

-

Type II Inhibitors: These inhibitors bind to the inactive DFG-out conformation of the kinase.

-

Type III (Allosteric) Inhibitors: These inhibitors, such as the well-known Necrostatin-1 (Nec-1), bind to an allosteric pocket adjacent to the ATP binding site, locking the kinase in an inactive state.[7]

| Inhibitor | Target | Type | IC50/EC50 (nM) | Cell Line/Assay | Reference |

| Necrostatin-1 (Nec-1) | RIPK1 | III (Allosteric) | EC50 = 494 | Human Jurkat T cells (necroptosis) | [8] |

| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 | III (Allosteric) | IC50 = 20-50 | In vitro RIPK1 kinase assay | [9] |

| GSK'772 | RIPK1 | III (Allosteric) | IC50 = 0.2 (human) | HT-29 cells (necroptosis) | [10] |

| GSK'963 | RIPK1 | III (Allosteric) | IC50 = 1 (murine L929) | L929 cells (necroptosis) | [4] |

| UAMC-3861 | RIPK1 | II | IC50 = 6.5 (human) | HT-29 cells (necroptosis) | [10] |

| RI-962 | RIPK1 | N/A | IC50 = 5.9 | ADP-Glo assay | [11] |

| Compound 62 | RIPK1 | II | N/A | N/A | [12][13] |

MLKL Inhibitors

MLKL is the final executioner of necroptosis, making it an attractive therapeutic target. Inhibitors of MLKL typically prevent its oligomerization and translocation to the plasma membrane.

| Inhibitor | Target | Mechanism | EC50 (nM) | Cell Line | Reference |

| Necrosulfonamide (NSA) | MLKL | Covalent inhibitor | 200 | HT-29 cells | [14] |

| TC13172 | MLKL | Covalent inhibitor | Single-digit nM range | HT-29 cells | [15] |

| Compound 9 | MLKL | Covalent inhibitor | 148.4 | N/A | [16] |

| Compound 14 | MLKL | Covalent inhibitor | 595.9 | N/A | [16] |

| P28 | MLKL | N/A | <1000 | FADD-knockout Jurkat T cells | [17] |

Synthesis of Key Necroptosis Inhibitors

The chemical synthesis of prototype inhibitors is a cornerstone of medicinal chemistry efforts in this field.

Synthesis of Necrostatin-1

Necrostatin-1, a cornerstone tool compound for studying necroptosis, can be synthesized through a multi-step process. A common route involves the condensation of indole-3-carboxaldehyde with 3-methyl-2-thioxo-4-imidazolidinone.

Synthesis of Necrosulfonamide

Necrosulfonamide, a covalent inhibitor of MLKL, is synthesized through a route that typically involves the coupling of a sulfonyl chloride derivative with an appropriate amine, followed by further functional group manipulations to arrive at the final product.

Detailed Experimental Protocols

Reproducible and robust experimental protocols are essential for the discovery and characterization of novel necroptosis inhibitors.

Cell-Based Necroptosis Assay

Objective: To assess the ability of a test compound to inhibit necroptosis in a cellular context.

Materials:

-

Human colon adenocarcinoma HT-29 cells (or other suitable cell line, e.g., L929, Jurkat)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Recombinant human or murine TNF-α

-

SMAC mimetic (e.g., LCL161)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Test compounds dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)

-

96-well clear-bottom black plates

Protocol:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%.

-

Pre-treat the cells with the test compounds for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM).[18]

-

Include appropriate controls: untreated cells (vehicle control), cells treated with the necroptosis-inducing cocktail only (positive control), and cells treated with a known necroptosis inhibitor (e.g., Necrostatin-1) as a reference.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Measure cell viability using a suitable assay. For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence. For propidium iodide staining, use a fluorescence microscope or flow cytometer to quantify the percentage of dead cells.

-

Calculate the EC50 value of the test compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro RIPK1 Kinase Assay

Objective: To determine the direct inhibitory activity of a test compound on the enzymatic activity of RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white plates

Protocol:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add the test compound, recombinant RIPK1 enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK1.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure the luminescence signal using a plate reader.

-

Calculate the IC50 value of the test compound by plotting the percentage of kinase inhibition against the compound concentration and fitting the data to a dose-response curve.[19]

In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

Objective: To evaluate the efficacy of a necroptosis inhibitor in a mouse model of systemic inflammation.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Recombinant murine TNF-α

-

Test compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG400, and saline)

-

Vehicle control

-

Rectal thermometer

Protocol:

-

Acclimatize the mice for at least one week before the experiment.

-

Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before TNF-α challenge.

-

Induce SIRS by injecting a lethal dose of murine TNF-α (e.g., 20 mg/kg) intraperitoneally.

-

Monitor the body temperature and survival of the mice at regular intervals for up to 24 hours.

-

At the end of the experiment, or at a predetermined time point, collect blood and tissues for analysis of inflammatory markers (e.g., cytokines) and tissue damage.

-

Evaluate the efficacy of the test compound based on its ability to prevent TNF-α-induced hypothermia, reduce mortality, and decrease inflammatory markers.

Clinical Landscape of Necroptosis Inhibitors

The therapeutic potential of targeting necroptosis has spurred the clinical development of several inhibitors, primarily targeting RIPK1. These candidates are being investigated for a range of inflammatory and autoimmune diseases.

| Compound | Target | Sponsor | Indication(s) | Clinical Trial Phase |

| GSK2982772 | RIPK1 | GlaxoSmithKline | Psoriasis, Rheumatoid Arthritis, Ulcerative Colitis | Phase II |

| GSK3145095 | RIPK1 | GlaxoSmithKline | Pancreatic Cancer | Phase I |

| SAR443122 | RIPK1 | Sanofi | Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease, Multiple Sclerosis | Phase II |

| DNL747 | RIPK1 | Denali Therapeutics | Alzheimer's Disease, ALS | Phase I |

Conclusion and Future Directions

The discovery and synthesis of novel necroptosis inhibitors represent a vibrant and promising area of drug development. The intricate understanding of the necroptosis signaling pathway has provided a solid foundation for the rational design and screening of potent and selective inhibitors. The progression of several RIPK1 inhibitors into clinical trials underscores the therapeutic potential of modulating this cell death pathway.[20][21][22]

Future efforts will likely focus on:

-

Developing inhibitors for other key necroptosis proteins: While RIPK1 has been the primary focus, developing potent and selective inhibitors for RIPK3 and MLKL remains an important goal.

-

Exploring novel inhibitor modalities: Beyond small molecules, other therapeutic approaches such as biologics or targeted protein degraders could offer new avenues for intervention.

-

Biomarker discovery: Identifying reliable biomarkers of necroptosis will be crucial for patient stratification and monitoring treatment response in clinical trials.

-

Understanding the interplay with other cell death pathways: A deeper understanding of the crosstalk between necroptosis, apoptosis, and other cell death modalities will be essential for designing safe and effective therapies.

The continued innovation in the discovery and synthesis of necroptosis inhibitors holds the promise of delivering transformative medicines for a wide range of debilitating diseases.

References

- 1. blossombio.com [blossombio.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Necroptosis in the Pathophysiology of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. tribioscience.com [tribioscience.com]

- 9. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 11. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MLKL Inhibitor, Necrosulfonamide [otavachemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. jitc.bmj.com [jitc.bmj.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Potential therapeutic value of necroptosis inhibitor for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RIPK3 in Regulated Necrosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Regulated Necrosis and RIPK3

For many years, necrosis was considered an unregulated form of cell death resulting from overwhelming cellular injury. However, the discovery of "programmed necrosis" or necroptosis revealed a highly regulated and inflammatory cell death pathway.[1][2] Unlike apoptosis, which is generally immunologically silent, necroptosis is characterized by cell swelling, organelle disruption, and plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[1][3][4]

At the heart of the necroptosis signaling pathway lies the Receptor-Interacting Protein Kinase 3 (RIPK3), a serine/threonine kinase.[3][5] RIPK3 acts as a central molecular switch, integrating various upstream signals to execute this lytic form of cell death.[2][6] Its activation and function are tightly controlled by a series of post-translational modifications and protein-protein interactions.[2] While its primary role is in driving necroptosis, emerging evidence indicates that RIPK3 also participates in other cellular processes, including apoptosis and inflammation, independent of its cell death-inducing function.[5][7] This guide provides an in-depth technical overview of RIPK3's core functions, the molecular pathways it governs, and the experimental methodologies used to study it.

The Core Necroptotic Signaling Pathway

The canonical necroptosis pathway is initiated by various stimuli, including death receptor ligands (e.g., TNF-α), Toll-like receptor (TLR) activation, and viral DNA sensors.[8][9][10] The core event is the formation of a multi-protein complex called the necrosome .[2][7]

Key Steps in RIPK3-Mediated Necroptosis:

-

Initiation: In the context of TNF-α signaling, when caspase-8 activity is inhibited, Receptor-Interacting Protein Kinase 1 (RIPK1) is not cleaved and becomes available to interact with RIPK3.[1]

-

Necrosome Formation: RIPK1 and RIPK3 interact via their respective RIP Homotypic Interaction Motifs (RHIMs), leading to the formation of a large, amyloid-like signaling complex known as the necrosome.[9][11] This oligomerization is a critical step for RIPK3 activation.[11]

-

RIPK3 Activation: Within the necrosome, RIPK3 undergoes autophosphorylation, becoming catalytically active.[11] While RIPK1 is often considered the upstream kinase, some studies suggest it may primarily function as a scaffold, allowing RIPK3 to auto-activate.[5]

-

MLKL Recruitment and Phosphorylation: Activated RIPK3 recruits its primary substrate, the pseudokinase Mixed Lineage Kinase Domain-like (MLKL).[7][8] RIPK3 then phosphorylates the activation loop of MLKL.[12][13]

-

Execution of Necroptosis: Phosphorylation induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane.[9][13][14] These MLKL oligomers disrupt membrane integrity, causing an influx of ions, cell swelling, and eventual rupture.[7][14]

Caption: Core signaling pathway of TNF-induced necroptosis mediated by RIPK3.

Quantitative Data on RIPK3-Mediated Necroptosis

Quantitative analysis is crucial for understanding the molecular dynamics of necroptosis and for the development of targeted therapeutics. Key data points include phosphorylation sites critical for protein activation and the efficacy of specific inhibitors.

Table 1: Critical Phosphorylation Sites in the Necroptosis Pathway

The activation of RIPK3 and its substrate MLKL is critically dependent on specific phosphorylation events. These sites are conserved but can differ between species.

| Protein | Species | Phosphorylation Site(s) | Function | Reference(s) |

| RIPK3 | Human | Ser227 (pS227) | Essential for MLKL recruitment and necrosome formation.[5][15] | [5][15] |

| Human | Thr224 (pT224) | Synergistic with pS227 for stable MLKL interaction.[16][17] | [16][17] | |

| Mouse | Thr231 / Ser232 | Required for interaction with mouse MLKL.[15][18] | [15][18] | |

| MLKL | Mouse | Ser345 | Critical for MLKL translocation and execution of necroptosis.[12][13] | [12][13] |

| Mouse | Ser347 | Plays a minor, accessory role in necroptosis.[12] | [12] | |

| Human | Thr357 / Ser358 | Induces conformational change, releasing the pro-necrotic domain.[7] | [7] |

Table 2: Efficacy of Selected RIPK3 Inhibitors

The development of small molecule inhibitors targeting RIPK3 is a key focus for therapeutic intervention in diseases driven by necroptosis.

| Inhibitor | Target(s) | Potency | Cell-Based Assay Notes | Reference(s) |

| GSK'872 | RIPK3 | IC50: 64.8 nM (in vitro) | Efficiently blocks TNF-induced necroptosis in HT-29 and MEF cells.[19] | [19][20] |

| Compound 37 | RIPK3 | Kd = 14 nM | Potently rescues human and mouse cells from necroptotic stimuli.[21] | [21] |

| Zharp-99 | RIPK3 | IC50: 1.1 nM (in vitro) | Protects against TNF-α induced systemic inflammatory response in mice.[19][22] | [19][22] |

| Necrostatin-1 (Nec-1) | RIPK1 | - | Often used to inhibit necroptosis upstream of RIPK3.[7][20] | [7][20] |

Experimental Protocols for Studying RIPK3

Investigating the role of RIPK3 requires a variety of specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Induction of Necroptosis in Cell Culture

This protocol describes a common method for inducing necroptosis in cell lines like human HT-29 or mouse L929 cells.

Workflow:

Caption: Workflow for inducing and assessing necroptosis in a cell culture model.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., HT-29) in a suitable format (e.g., 96-well plate for viability assays) to achieve 70-80% confluency on the day of the experiment.

-

Pre-treatment: To sensitize cells to necroptosis, pre-treat them for 1-2 hours with a Smac mimetic (e.g., 100 nM) to inhibit cellular inhibitor of apoptosis proteins (cIAPs) and a pan-caspase inhibitor like z-VAD-FMK (20 µM) to block apoptosis.[19][22]

-

Induction: Add the necroptotic stimulus, such as human TNF-α (40 ng/mL), to the culture medium.[19][22]

-

Incubation: Incubate the cells for a period ranging from 4 to 24 hours, depending on the cell line and experimental endpoint.

-

Analysis: Quantify cell death using methods like Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy to measure plasma membrane rupture, or an LDH release assay to measure cytosolic contents released into the medium.[23]

Immunoprecipitation (IP) of the Necrosome

This protocol is used to isolate the RIPK1-RIPK3 complex (necrosome) to study its composition and post-translational modifications.

Workflow:

Caption: Standard workflow for the immunoprecipitation of RIPK3-containing complexes.

Detailed Methodology:

-

Cell Stimulation: Treat macrophages or other suitable cells with stimuli to induce necrosome formation (e.g., LPS + z-VAD-FMK).[24]

-

Cell Lysis: Harvest cells and lyse them on ice in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. A buffer with 1% NP-40 and 0.5% Triton X-100 is effective for recovering necrosome components.[24]

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet insoluble debris.[25]

-

Immunoprecipitation: Incubate the cleared supernatant with an anti-RIPK3 antibody (or anti-RIPK1) overnight at 4°C with gentle rotation.[25]

-

Capture: Add Protein A/G magnetic or agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western blot, probing for RIPK1, RIPK3, MLKL, and their phosphorylated forms to confirm complex formation.[19][25]

In Vitro Kinase Assay for RIPK3 Activity

This assay directly measures the catalytic activity of recombinant RIPK3 and is essential for screening potential inhibitors.

Workflow:

Caption: General workflow for an in vitro RIPK3 kinase activity assay.

Detailed Methodology:

-

Reaction Setup: In a microplate, incubate recombinant human RIPK3 protein with the test compound (or DMSO as a vehicle control) for ~15 minutes in a kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 2 mM DTT).[22]

-

Initiate Reaction: Start the kinase reaction by adding a substrate, such as Myelin Basic Protein (MBP, 20 µM), and ATP (e.g., 10-50 µM).[22][26] For radiometric assays, [γ-³³P]-ATP is used.[26]

-

Incubation: Allow the reaction to proceed at room temperature for a defined period, typically 1-2 hours.[22]

-

Detection:

-

Radiometric (HotSpot™): Stop the reaction and spot the mixture onto filter paper. Wash away unincorporated [γ-³³P]-ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.[26]

-

Luminescence (ADP-Glo™): After the kinase reaction, add ADP-Glo™ reagent to terminate the reaction and deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Measure the resulting luminescence.[22]

-

-

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. For inhibitors, determine the IC50 value by plotting activity against a range of compound concentrations.

Necrosome Isolation Assay

This biochemical assay separates the insoluble necrosome fraction from soluble cytosolic proteins, providing a direct measure of necrosome assembly.

Detailed Methodology:

-

Cell Treatment and Lysis: Induce necroptosis in cells as described in Protocol 4.1. Lyse the cells in a suitable buffer (e.g., RIPA buffer with inhibitors).[25]

-

Fractionation: Centrifuge the cell lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.[25]

-

Soluble Fraction: Collect the supernatant. This contains the soluble, non-assembled proteins.

-

Insoluble (Necrosome) Fraction: Wash the pellet once with fresh lysis buffer and centrifuge again. Discard the supernatant and resuspend the final pellet, which contains the insoluble necrosome, in a buffer containing a strong denaturant like 6 M urea to ensure complete solubilization.[25]

-

Analysis: Analyze both the soluble and insoluble fractions by Western blot, probing for RIPK1 and RIPK3. An increase of these proteins in the insoluble fraction upon stimulation indicates necrosome formation.[25]

RIPK3 in Drug Development

The central role of RIPK3 in necroptosis makes it a compelling therapeutic target for a wide range of human diseases characterized by excessive cell death and inflammation, including ischemia-reperfusion injury, neurodegenerative disorders, and inflammatory diseases.[27][28][29]

The primary strategy for targeting RIPK3 is the development of small molecule kinase inhibitors.[28] These inhibitors can be classified based on their binding mode, with Type I inhibitors binding to the active (DFG-in) conformation and Type II inhibitors binding to the inactive (DFG-out) conformation.[28] The development of highly selective RIPK3 inhibitors is crucial to avoid off-target effects, particularly against other RIPK family members like RIPK1 and RIPK2.[21][28] As shown in Table 2, several potent and selective RIPK3 inhibitors have been identified, with some showing efficacy in preclinical animal models of inflammatory disease.[19][21]

Conclusion

RIPK3 is the indispensable core of the necroptotic machinery, a regulated cell death pathway with profound implications for inflammation and disease.[3][6] Its activation via RHIM-dependent oligomerization and subsequent phosphorylation of MLKL represents a critical control point that commits a cell to a lytic death.[9][11] The technical protocols and quantitative data presented here provide a framework for researchers to investigate this complex pathway. A deeper understanding of RIPK3 signaling will continue to fuel the development of novel therapeutics aimed at modulating regulated necrosis for the treatment of human diseases.

References

- 1. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Roles of RIPK3 in necroptosis, cell signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The inflammatory signal adaptor RIPK3: functions beyond necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Execution of RIPK3-regulated necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of RIPK3-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RIPK3 interactions with MLKL and CaMKII mediate oligodendrocytes death in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human RIPK3 C-lobe phosphorylation is essential for necroptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Human RIPK3 C-lobe phosphorylation is essential for necroptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diverse Sequence Determinants Control Human and Mouse Receptor Interacting Protein 3 (RIP3) and Mixed Lineage Kinase domain-Like (MLKL) Interaction in Necroptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 23. Ripk3 promotes ER stress-induced necroptosis in cardiac IR injury: A mechanism involving calcium overload/XO/ROS/mPTP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Genetic inhibition of RIPK3 ameliorates functional outcome in controlled cortical impact independent of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. reactionbiology.com [reactionbiology.com]

- 27. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]

- 28. Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]

An In-depth Technical Guide to the MLKL Phosphorylation Cascade in Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, necroptosis is a caspase-independent pathway characterized by cell swelling, plasma membrane rupture, and the release of cellular contents. The execution of necroptosis is orchestrated by a core signaling pathway culminating in the phosphorylation and activation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. This technical guide provides a comprehensive overview of the MLKL phosphorylation cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular events.

The Core Signaling Pathway of Necroptosis

The canonical necroptosis pathway is typically initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[1][2][3][4] In the absence of active caspase-8, a critical switch occurs, diverting the signal from apoptosis to necroptosis. This leads to the formation of a multi-protein complex known as the necrosome.[1][5]

The core components of the necrosome are Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[1][5][6] Within this complex, RIPK1 and RIPK3 interact through their Receptor Homotypic Interaction Motifs (RHIMs), leading to their reciprocal phosphorylation and activation.[5] Activated RIPK3 then recruits its primary substrate, MLKL.[5][6][7]

The phosphorylation of MLKL by RIPK3 is the pivotal and terminal event in the necroptosis signaling cascade.[5][7][8] This phosphorylation event triggers a series of conformational changes in MLKL, leading to its oligomerization and subsequent translocation to the plasma membrane.[1][5][7][9] At the plasma membrane, oligomerized MLKL disrupts membrane integrity, leading to cell lysis.[5][8][10]

Quantitative Data on MLKL Phosphorylation

The phosphorylation of MLKL by RIPK3 is a highly specific and regulated process. Mass spectrometry and mutagenesis studies have identified key phosphorylation sites critical for MLKL activation.

| Species | Key Phosphorylation Site(s) | Role in Necroptosis | Reference(s) |

| Human | Threonine 357 (T357) & Serine 358 (S358) | Essential for MLKL activation, oligomerization, and membrane translocation. | [5][11] |

| Mouse | Serine 345 (S345) | Critical for RIPK3-mediated necroptosis. Phosphorylation is essential for MLKL translocation and accumulation at the plasma membrane. | [12][13][14] |

| Mouse | Serine 347 (S347) | Plays a minor, accessory role in necroptosis. | [13] |

| Mouse | Threonine 349 (T349) | Appears to be irrelevant for necroptosis. | [13] |

| Human | Tyrosine 376 (Y376) | Phosphorylated by TAM kinases (Tyro3, Axl, Mer); proposed to be essential for MLKL oligomerization. | [15] |

| Mouse | Serine 158 (S158), Serine 228 (S228), Serine 248 (S248) | Identified as novel phosphorylation sites that may fine-tune the ability of MLKL to induce necroptosis. | [16][17] |

Table 1: Key Phosphorylation Sites in MLKL

Time-course analyses of MLKL phosphorylation following necroptotic stimuli demonstrate a rapid and robust increase in phosphorylated MLKL, which correlates with the onset of cell death.

| Cell Line | Stimulus | Time to Peak p-MLKL | Method of Detection | Reference(s) |

| HT-29 | TNFα + Smac mimetic + z-VAD-fmk (TSZ) | 4-8 hours | Western Blot | [18] |

| MEFs | TNFα + z-VAD-fmk | 2-4 hours | Western Blot | [12] |

| Jurkat | TNFα in FADD-deficient cells | 2-4 hours | Mass Spectrometry | [19] |

| Platelets | Thrombin | 5 minutes | Western Blot | [20] |

Table 2: Temporal Dynamics of MLKL Phosphorylation

Experimental Protocols

Immunoprecipitation of the RIPK3-MLKL Complex

This protocol describes the co-immunoprecipitation of RIPK3 and MLKL to study their interaction during necroptosis.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Anti-RIPK3 antibody or Anti-MLKL antibody.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

Western blot reagents.

Procedure:

-

Induce necroptosis in cultured cells (e.g., with TSZ).

-

Lyse cells in ice-cold lysis buffer.

-

Clarify lysate by centrifugation.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

-

Add protein A/G beads and incubate for 1-2 hours at 4°C.

-

Wash the beads 3-5 times with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by western blotting using antibodies against RIPK3 and MLKL.[21][22][23][24]

References

- 1. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 6. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioradiations.com [bioradiations.com]

- 14. The importance of murine phospho-MLKL-S345 in situ detection for necroptosis assessment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. RIPK3 interactions with MLKL and CaMKII mediate oligodendrocytes death in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]

Necroptosis vs. apoptosis signaling pathways

An In-depth Technical Guide to Necroptosis and Apoptosis Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death is a fundamental process crucial for tissue homeostasis, development, and elimination of damaged or infected cells. For decades, apoptosis was considered the sole form of regulated cell death. However, the discovery of necroptosis has unveiled a distinct, caspase-independent pathway of programmed necrosis. Understanding the intricate signaling networks of both apoptosis and necroptosis is paramount for developing novel therapeutic strategies for a wide range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][2][3][4] Apoptosis is characterized as an immunologically silent process, whereas necroptosis is highly inflammatory, releasing damage-associated molecular patterns (DAMPs) into the surrounding tissue.[3][5] This guide provides a detailed technical overview of the core signaling pathways, comparative quantitative data, key experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for the scientific community.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of cell death.[6][7]

The Extrinsic Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands, such as Tumor Necrosis Factor (TNF) or Fas Ligand (FasL), to their corresponding transmembrane death receptors (e.g., TNFR1, Fas).[7][8] This ligand-receptor interaction leads to the recruitment of adaptor proteins, like Fas-Associated Death Domain (FADD), and initiator pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[6][8] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-cleavage and activation. Active caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3, to dismantle the cell.[6][7]

Caption: The extrinsic apoptosis pathway initiated by death receptor activation.

The Intrinsic Pathway

The intrinsic, or mitochondrial, pathway is activated by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal.[9] These stress signals converge at the mitochondria and are regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10] Pro-apoptotic Bcl-2 members, like Bax and Bak, upon activation, oligomerize in the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[10][11] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7][9] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a large protein complex known as the apoptosome.[7][10] This complex facilitates the activation of caspase-9, which in turn activates the executioner caspases.[12]

Caption: The intrinsic apoptosis pathway initiated by cellular stress.

Necroptosis Signaling Pathway

Necroptosis is a form of regulated necrosis that, unlike apoptosis, is independent of caspase activity.[5] It is often considered a backup cell death mechanism when apoptosis is inhibited.[2] The best-characterized pathway is initiated by TNFR1.

Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is formed. This complex includes TNFR1-associated death domain (TRADD), Receptor-Interacting Protein Kinase 1 (RIPK1), and cellular Inhibitor of Apoptosis Proteins (cIAPs).[13] In a pro-survival context, RIPK1 is ubiquitinated, leading to NF-κB activation. However, when cIAPs are depleted or inhibited and caspase-8 activity is blocked, RIPK1 is deubiquitinated and forms a cytosolic complex with RIPK3.[14][15]

This RIPK1-RIPK3 interaction, mediated by their RIP Homology Interaction Motif (RHIM) domains, leads to the formation of an amyloid-like signaling complex called the necrosome.[16] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to their full activation.[17] Activated RIPK3 then recruits and phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[1][16][17] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of DAMPs.[5][18]

Caption: The core necroptosis pathway mediated by RIPK1, RIPK3, and MLKL.

Crosstalk and Regulation: The Apoptosis-Necroptosis Switch

The decision for a cell to undergo apoptosis or necroptosis is a critical regulatory checkpoint, primarily controlled by caspase-8.[5] In TNF-stimulated cells, when caspase-8 is active, it can cleave and inactivate both RIPK1 and RIPK3, thereby inhibiting the formation of the necrosome and promoting apoptosis.[5][8] Thus, active caspase-8 serves as a molecular switch that favors apoptosis over necroptosis.

Conversely, when caspase-8 is absent, inhibited (e.g., by viral proteins or chemical inhibitors like zVAD-fmk), or its recruitment to the signaling complex is impaired, the inhibitory cleavage of RIPK1/RIPK3 does not occur.[19] This allows for the stable formation of the necrosome and the subsequent activation of the necroptotic pathway.

Caption: Caspase-8 as the central switch between apoptosis and necroptosis.

Quantitative and Qualitative Comparison

| Feature | Apoptosis | Necroptosis |

| Initiation | Extrinsic (Death Receptors) or Intrinsic (Mitochondrial Stress)[8][9] | Extrinsic (Death Receptors, TLRs, IFN receptors)[13][16] |

| Caspase Dependence | Yes, dependent on initiator (caspase-8, -9) and executioner caspases[6] | No, caspase-independent; often activated when caspases are inhibited[5] |

| Key Mediators | FADD, Caspases, Bcl-2 family, Apaf-1, Cytochrome c[7][9] | RIPK1, RIPK3, MLKL[1][16][17] |

| Core Signaling Complex | DISC, Apoptosome[7][8] | Necrosome[17][20] |

| Morphology | Cell shrinkage, chromatin condensation, membrane blebbing, formation of apoptotic bodies[21] | Cell swelling (oncosis), organelle swelling, early plasma membrane rupture[5][21] |

| Plasma Membrane Integrity | Maintained until late stages; apoptotic bodies are membrane-enclosed | Lost early due to MLKL-mediated pore formation[5] |

| DNA Fragmentation | Internucleosomal "laddering" pattern | Random, smear pattern on gel electrophoresis |

| Inflammatory Response | Immunologically silent or anti-inflammatory; rapid clearance by phagocytes[3][22] | Highly pro-inflammatory due to DAMPs release[3][5] |

Experimental Protocols and Methodologies

Distinguishing between apoptosis and necroptosis is critical for accurate interpretation of cell death studies. A combination of assays is recommended for definitive characterization.

General Workflow for Distinguishing Cell Death Modalities

Caption: A multi-assay workflow for characterizing cell death pathways.

Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This is a common method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[23][24]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and can detect this change.[25] PI is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane.

Methodology:

-

Cell Preparation: Induce cell death in your experimental and control cell populations. For adherent cells, collect both the cells in the supernatant and the trypsinized attached cells.[23]

-

Cell Count: Count cells and aliquot approximately 0.5-1.0 x 10^6 cells per tube.[23]

-

Washing: Wash cells once with cold 1X PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Binding Buffer: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL). Gently vortex the tubes.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[25]

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.[25]

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necroptotic cells

-

Annexin V- / PI+: Necrotic cells (due to primary necrosis/membrane damage)

Protocol: Western Blot for Key Pathway Markers

Principle: This technique detects specific proteins in a sample to confirm the activation of a particular pathway. For apoptosis, key markers are the cleaved (active) forms of caspase-3 and its substrate PARP.[26] For necroptosis, the key markers are the phosphorylated forms of RIPK1, RIPK3, and MLKL.[27]

Methodology:

-

Lysate Preparation: After treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your targets (e.g., anti-cleaved caspase-3, anti-p-RIPK3, anti-p-MLKL) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion

The signaling pathways of apoptosis and necroptosis represent two distinct, yet interconnected, mechanisms of regulated cell death. While apoptosis is a non-inflammatory process essential for normal tissue turnover, necroptosis provides a potent, inflammatory alternative, particularly important in contexts where apoptosis is compromised, such as during certain viral infections.[28] A thorough understanding of their core molecular machinery, regulatory crosstalk, and the experimental methods used to study them is indispensable for researchers in both basic science and drug development. Targeting these pathways holds immense therapeutic potential for a vast array of human diseases.

References

- 1. Molecular mechanisms of necroptosis and relevance for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current translational potential and underlying molecular mechanisms of necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crashing the computer: apoptosis vs. necroptosis in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necroptosis: an alternative cell death program defending against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. Apoptosis - Wikipedia [en.wikipedia.org]

- 7. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. The proteins and the mechanisms of apoptosis: A mini-review of the fundamentals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mediators of necroptosis: from cell death to metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Necroptosis: a crucial pathogenic mediator of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. You are being redirected... [prosci-inc.com]

- 19. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Biochemistry of Necroptosis - MLKL Protein [bioc32612013.weebly.com]

- 21. researchgate.net [researchgate.net]

- 22. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 24. Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Apoptosis Protocols | USF Health [health.usf.edu]

- 26. Apoptosis: A Four-Week Laboratory Investigation for Advanced Molecular and Cellular Biology Students - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. blog.abclonal.com [blog.abclonal.com]

Identification of Novel RIPK3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical serine/threonine kinase that functions as a central regulator of necroptosis, a form of regulated necrotic cell death.[1][2] Unlike apoptosis, necroptosis is characterized by its lytic nature, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[3][4] The RIPK3 signaling pathway is initiated by various stimuli, including death receptor ligands (e.g., TNF-α) and pattern recognition receptors.[1][5] Given its role in numerous pathological conditions such as ischemic injury, neurodegenerative disorders, and inflammatory diseases, RIPK3 has emerged as a promising therapeutic target for drug discovery.[3][6][7] This guide provides an in-depth overview of the strategies for identifying novel RIPK3 inhibitors, detailing the core signaling pathway, experimental workflows, key quantitative data, and detailed laboratory protocols.

The RIPK3 Signaling Pathway in Necroptosis

Necroptosis is executed through a well-defined signaling cascade. Upon stimulation by ligands like TNF-α, in a cellular context where caspase-8 is inhibited, Receptor-Interacting Protein Kinase 1 (RIPK1) is activated.[4][8] Activated RIPK1 recruits RIPK3 through their respective RIP Homotypic Interaction Motif (RHIM) domains, leading to the formation of a functional amyloid-like complex known as the necrosome.[4][8] Within this complex, RIPK3 becomes activated through autophosphorylation.[9] The primary substrate of activated RIPK3 is the Mixed Lineage Kinase Domain-Like (MLKL) protein.[3][5] RIPK3-mediated phosphorylation of MLKL triggers a conformational change, leading to MLKL oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing cell lysis and the release of inflammatory contents.[5][9]

Strategies for Identifying Novel RIPK3 Inhibitors

The discovery of novel RIPK3 inhibitors typically follows a structured workflow that begins with large-scale screening and progresses through stages of validation and optimization. High-throughput screening (HTS) of large compound libraries is a common starting point to identify initial hits.[3] These hits are then subjected to a triage process involving mechanistic and biophysical assays to confirm their mode of action and binding characteristics.[10][11] Promising candidates undergo structure-based drug design and optimization to improve potency, selectivity, and pharmacokinetic properties.[3][12]

Quantitative Data on Novel RIPK3 Inhibitors

A number of small molecule inhibitors targeting RIPK3 have been identified. These compounds vary in their chemical scaffolds, potency, and selectivity. Some inhibitors, known as Type I, bind to the active conformation of the kinase, while Type II inhibitors bind to an inactive "DFG-out" conformation.[3][10] The table below summarizes key quantitative data for several notable RIPK3 inhibitors.

| Inhibitor | Type | Target(s) | Biochemical IC50 | Cellular EC50 | Binding Constant (Kd) | Reference(s) |

| Zharp-99 | Not Specified | RIPK3 | Not Reported | ~10-100 nM (HT-29) | 1.35 nM | [13][14] |

| GSK'872 | Type III | RIPK3 | 1.3 nM | 68 nM (HT-29), 3.6 µM (L929) | 1.8 nM | [12][13][15] |

| GSK'843 | Type III | RIPK3 | 6.5 nM | 280 nM (HT-29) | 8.6 nM | [15] |

| GSK'840 | Not Specified | RIPK3 | 0.3 nM | 310 nM (HT-29) | 0.9 nM | [15] |

| Dabrafenib | Not Specified | B-Raf, RIPK3 | Not Reported | 3.1 µM (L929) | Not Reported | [12][13] |

| Compound 18 | Type II | RIPK3 | 4 nM | Not Reported | Not Reported | [3] |

| LK01003 | Not Specified | RIPK3 | 2.1 µM | 3.7 µM (L929) | Not Reported | [12] |

Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values can vary depending on the specific assay conditions and cell lines used.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the identification and characterization of RIPK3 inhibitors.

In Vitro RIPK3 Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of recombinant RIPK3 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human RIPK3 enzyme (e.g., from Promega or Sigma-Aldrich)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 2 mM DTT)[13][17]

-

ATP solution

-

Test compounds (inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well assay plates

Procedure:

-

Prepare the kinase reaction mixture. In each well of the assay plate, add the recombinant RIPK3 enzyme and the test compound at various concentrations (or DMSO for control).

-

Incubate the enzyme-compound mixture for 15-20 minutes at room temperature to allow for inhibitor binding.[13][17]

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., 20 µM MBP) and ATP (e.g., 50 µM).[13][17]

-

Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.[13][17]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the RIPK3 kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Necroptosis Assay (Cell Viability)

This assay measures the ability of a compound to protect cells from necroptotic stimuli, typically by quantifying ATP levels as an indicator of cell viability.

Materials:

-

Necroptosis-sensitive cell line (e.g., human HT-29 or mouse L929 cells)[12][15]

-

Cell culture medium and supplements

-

Necroptosis-inducing stimuli:

-

Test compounds dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque 96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.[13] Include a vehicle control (DMSO).

-

Induce necroptosis by adding the appropriate stimuli cocktail to the cell culture medium.

-

Incubate the cells for a sufficient period to induce cell death (e.g., 24 hours).[13]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent cell viability for each treatment condition relative to the untreated or vehicle-treated controls and determine the EC50 value of the inhibitor.

Western Blot Analysis for RIPK3 and MLKL Phosphorylation

This method is used to confirm that an inhibitor blocks the necroptotic pathway at the level of RIPK3 activation and its downstream substrate, MLKL.

Materials:

-

Cells treated as described in the cell-based necroptosis assay.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]

-

SDS-PAGE gels, buffers, and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-RIPK3, anti-total RIPK3, anti-phospho-MLKL, anti-total MLKL.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

After treating cells with necroptotic stimuli and the test inhibitor, wash the cells with ice-cold PBS.

-

Lyse the cells directly in the culture dish with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Clarify the lysates by centrifugation at 4°C.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RIPK3) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane extensively with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against total proteins (e.g., total RIPK3) or a housekeeping protein (e.g., GAPDH or β-actin). A reduction in the phospho-RIPK3 and phospho-MLKL signals in the presence of the inhibitor indicates effective target engagement.[13][14]

References

- 1. Roles of RIPK3 in necroptosis, cell signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RIPK3 signaling and its role in regulated cell death and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]